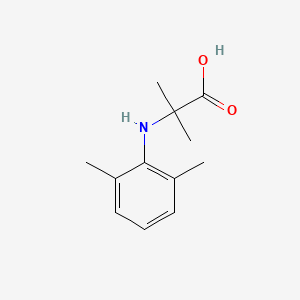

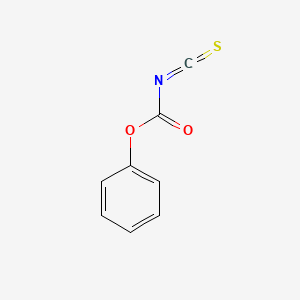

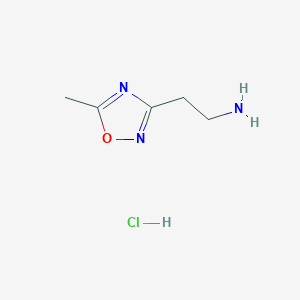

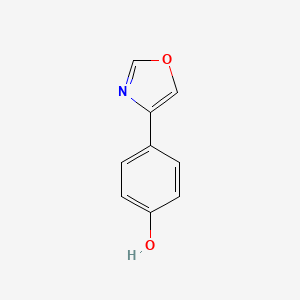

2-(5-メチル-1,2,4-オキサジアゾール-3-イル)エタン-1-アミン塩酸塩

概要

説明

The compound “2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride” is a derivative of the 1,2,4-oxadiazole class . The 1,2,4-oxadiazole ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves annulation reactions, followed by desulfurization/intramolecular rearrangement . The yield can be quite high, reaching up to 94% .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives exhibits intermolecular hydrogen bonds of the type N-H···N . These hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers . In addition, a strong π-interaction was proved by quantum chemical calculations and noncovalent interaction analysis .Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazole derivatives are diverse. For example, the 2-methyl-1H-pyrrolo moiety underwent cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary. For example, some compounds are yellow crystals with a melting point of 253.00°C . The IR spectrum can show various peaks corresponding to different functional groups .科学的研究の応用

- 1,2,4-オキサジアゾール環は、活性医薬品成分の薬理フォアとして機能します。例えば:

- 1,2,4-オキサジアゾールは、新規エネルギーマテリアルの開発に用いられてきました。 これらの低芳香族性と弱いO–N結合により、他のヘテロ環に再配列し、有機合成において価値のあるものになります .

医薬品化学と創薬

エネルギーマテリアル

蛍光色素とOLED

センサーと検出システム

抗感染剤

鈍いエネルギーマテリアル

作用機序

Safety and Hazards

将来の方向性

The interest in 1,2,4-oxadiazole derivatives’ biological application has been doubled in the last fifteen years . They have found application mainly as High Energy Density Materials (HEDMs) as well as biologically active compounds with cytotoxic properties . This suggests that there is significant potential for further development in this area .

特性

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-4-7-5(2-3-6)8-9-4;/h2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYFKEHNICKBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1642312.png)

![[2-(Aminomethyl)-5-chlorophenyl]methanol](/img/structure/B1642339.png)